molecular formula C18H20F3NO3S B2429483 N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1790195-57-1

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2429483
CAS RN: 1790195-57-1
M. Wt: 387.42
InChI Key: WEDDWVRFUSKOOB-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C19H20F3NO3S. It is a novel and potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This compound has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Biochemical Evaluation and Inhibition Studies

Benzenesulfonamides have been extensively studied for their high-affinity inhibition of specific enzymes, revealing their potential in biochemical research and drug development. For instance, compounds synthesized from benzenesulfonamide derivatives have shown significant inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which has implications in neurological diseases (Röver et al., 1997). These inhibitors provide a tool for investigating the pathophysiological role of the kynurenine pathway and its association with neuronal injury.

Drug Discovery and Pharmacological Applications

In the realm of pharmacology, benzenesulfonamide derivatives have been identified as promising leads for developing novel therapeutics. For example, research on biphenylsulfonamide endothelin antagonists has led to the discovery of compounds with significant endothelin-A (ETA) receptor antagonistic activity, offering potential treatments for diseases related to endothelin system dysregulation (Murugesan et al., 1998). These findings underscore the importance of benzenesulfonamides in developing drugs targeting cardiovascular diseases and cancer.

Molecular Docking and Density Functional Theory (DFT) Studies

The application of benzenesulfonamide derivatives extends into computational chemistry, where they serve as subjects in molecular docking and DFT studies to understand their interaction with biological targets. A study on novel benzenesulfonamide derivatives highlighted their synthesis, biological evaluation, and the theoretical exploration of their potential interactions with viral enzymes, demonstrating the compounds' antitumor activities and their interactions with target enzymes (Fahim & Shalaby, 2019). These computational studies are crucial for rational drug design and understanding the molecular basis of the compounds' biological activities.

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S/c19-18(20,21)16-6-8-17(9-7-16)26(24,25)22-12-10-15(11-13-23)14-4-2-1-3-5-14/h1-9,15,22-23H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDDWVRFUSKOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzenesulfonamide

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